molecular formula C20H18N4OS2 B3201293 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1019103-16-2

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B3201293
CAS No.: 1019103-16-2
M. Wt: 394.5 g/mol
InChI Key: OYRFFYGRNTUGFM-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide ( 1019103-16-2, Molecular Weight: 394.5 g/mol) is a synthetically derived heterocyclic compound of significant interest in medicinal chemistry and pharmacological research . Its complex structure incorporates a pyrazole core substituted with a 3-methyl group and a 4-(p-tolyl)thiazol-2-yl moiety, with the acetamide side chain further functionalized with a thiophen-2-yl group . This multi-heterocyclic architecture, featuring pyrazole, thiazole, and thiophene rings, is designed to enable unique and potent interactions with biological targets . While direct pharmacological data for this specific compound is limited in the public domain, structural analogs based on thiazole, triazole, and pyrazole scaffolds have demonstrated a range of promising biological activities, including potent enzyme inhibition and receptor modulation . Research on closely related thiazol-4-one/thiophene-bearing pyrazole derivatives has revealed potent antimicrobial properties . One such study highlighted a highly active derivative (compound 7b) with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . These active derivatives also exhibited significant antibiofilm potential, showed synergistic effects with standard antibiotics like Ciprofloxacin, and demonstrated low hemolytic activity, indicating selective toxicity . Furthermore, these analogs were identified as active inhibitors of key bacterial enzymes, DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 12.27–31.64 μM and 0.52–2.67 μM, respectively, suggesting a potential dual mechanism of action for antimicrobial effects . Beyond antimicrobial applications, heterocyclic compounds containing thiazole and pyrazole rings are also extensively investigated for their cytotoxic properties against human cancer cell lines, with research indicating that such structures can disrupt DNA replication and induce apoptosis in cancer cells . The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-13-5-7-15(8-6-13)17-12-27-20(21-17)24-18(10-14(2)23-24)22-19(25)11-16-4-3-9-26-16/h3-10,12H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRFFYGRNTUGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features a complex structure characterized by multiple heterocyclic rings, including:

  • Pyrazole ring : Known for various biological activities.
  • Thiazole moiety : Contributes to antimicrobial properties.
  • Thiophene group : Enhances the compound's interaction with biological targets.

This structural diversity is significant as it allows for unique interactions within biological systems.

Biological Activities

Research has indicated that compounds containing pyrazole and thiazole rings often exhibit enhanced biological activities. The following table summarizes some of the key activities associated with this compound and related derivatives:

Compound Structural Features Biological Activity
This compoundPyrazole, thiazole, thiopheneAntimicrobial, anti-inflammatory
4-MethylthiazoleThiazole ring; methyl substitutionAntimicrobial
5-NitroisoxazoleNitro group; isoxazole ringAntifungal
3-MethylpyrazolePyrazole ring; methyl substitutionAnti-inflammatory

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the reaction of p-toluidine with α-haloketones in the presence of a base.
  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with 1,3-diketones.
  • Coupling Reaction : The thiazole and pyrazole rings are coupled through a condensation reaction.
  • Final Amide Formation : The final step involves the reaction of the intermediate with an acylating agent to form the amide bond.

Antimicrobial Activity

A study evaluating thiazol-based compounds reported significant antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of related compounds on human cancer cell lines (e.g., HCT116 and MDA-MB-231). These studies demonstrated promising results, suggesting potential applications in cancer therapy .

Mechanistic Insights

Recent investigations into the mechanisms of action revealed that compounds like this compound can interact with DNA, exhibiting nuclease activity that may contribute to their anticancer properties .

Case Studies

Several case studies highlight the effectiveness of thiazole and pyrazole derivatives in treating infections and cancer:

  • Case Study on Antibacterial Efficacy : A series of experiments demonstrated that certain derivatives exhibited twofold to sixteenfold increased antibacterial effects compared to standard antibiotics like oxytetracycline .
  • Cytotoxic Effects on Cancer Cell Lines : Compounds were tested against various human cancer cell lines, showing significant cytotoxicity that supports their further development as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The p-tolyl (4-methylphenyl) group on the thiazole ring distinguishes the target compound from analogs in the evidence. For example:

  • Compound 9d (): Features a 4-methylphenyl group on the thiazole, similar to the target compound, but includes a triazole-linked benzodiazolylphenoxymethyl group instead of a pyrazole.
  • Compound 9b (): Substituted with a 4-fluorophenyl group on the thiazole, introducing electron-withdrawing effects compared to the electron-donating methyl group in the target compound.
  • Compound 55 (): Contains a thiophen-2-yl acetamide group but pairs it with a fluorophenyl-triazole system rather than a pyrazole-thiazole scaffold.

Key Insight : Electron-donating groups (e.g., methyl in the target compound and 9d) may enhance metabolic stability compared to electron-withdrawing substituents (e.g., fluoro in 9b), as seen in the higher melting points of methyl-substituted analogs (9d: 167–169°C vs. 9b: 156–158°C) .

Heterocyclic Core Modifications

The pyrazole-thiazole core of the target compound contrasts with triazole-based systems in and . For instance:

  • Compound 54 (): Incorporates a sulfonyl group on the acetamide side chain, which may alter solubility and target affinity compared to the thiophene in the target compound.

Key Insight : Pyrazole-thiazole hybrids (as in the target compound) may offer unique conformational constraints that influence binding to biological targets, as suggested by docking studies in for triazole-thiazole analogs .

Acetamide Side Chain Diversity

The thiophen-2-yl acetamide group in the target compound is structurally distinct from other side chains in the evidence:

  • Compound 53 (): Features a dihydro-pyrimidinedione substituent, which introduces hydrogen-bonding and polar interactions absent in the thiophene-based target.
  • Compound 5a-s (): Includes thiophen-2-ylmethyl groups attached via triazole-thio linkages, differing in flexibility and electronic properties compared to the direct thiophene attachment in the target compound.

Key Insight : Thiophene moieties (as in the target compound and ) may enhance π-π stacking interactions in hydrophobic binding pockets, a feature leveraged in kinase inhibitor design .

Data Tables: Structural and Physical Property Comparison

Compound ID Core Structure Thiazole Substituent Acetamide Side Chain Melting Point (°C) Reference
Target Compound Pyrazole-thiazole 4-(p-tolyl) 2-(thiophen-2-yl) Not reported -
9d () Triazole-thiazole 4-methylphenyl Benzodiazolylphenoxymethyl 167–169
9b () Triazole-thiazole 4-fluorophenyl Benzodiazolylphenoxymethyl 156–158
55 () Triazole-phenylthiazole 2-fluorophenyl 2-(thiophen-2-yl) Not reported
5a-s () Triazole-thioacetamide N/A Thiophen-2-ylmethyl Not reported

Research Findings and Trends

Substituent Effects : Methyl groups on aryl rings (e.g., p-tolyl in the target compound) correlate with higher melting points, suggesting improved crystallinity and stability compared to halogenated analogs .

Heterocycle Influence : Pyrazole-thiazole systems may offer superior steric hindrance for selective target binding compared to triazole-thiazole hybrids, as inferred from docking studies in .

Synthetic Accessibility : Thiophene-containing acetamides (e.g., and ) are synthesized via modular approaches (e.g., hydrazine-mediated cyclization), suggesting feasible scalability for the target compound .

Q & A

Basic: What are the standard synthetic routes for this compound and its derivatives?

The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and coupling reactions. For example:

  • Pyrazole-thiazole core formation : Reacting 3-methyl-1H-pyrazol-5-amine with 4-(p-tolyl)thiazole-2-carbaldehyde under acidic conditions to form the pyrazole-thiazole scaffold.
  • Acetamide functionalization : Introducing the thiophene moiety via a nucleophilic acyl substitution reaction using 2-(thiophen-2-yl)acetic acid chloride in the presence of a base like triethylamine .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) are preferred for high yields, while refluxing in propan-2-ol is used for purification .

Basic: Which spectroscopic and analytical methods validate the compound’s structural integrity?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; pyrazole methyl groups at δ 2.3–2.5 ppm) .
  • IR spectroscopy : Key peaks include C=O stretches (~1680 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
  • Elemental analysis : Experimental C, H, N, S values must match theoretical calculations within ±0.3% .

Advanced: How can computational methods like DFT improve structural characterization?

Density Functional Theory (DFT) calculations correlate experimental NMR/IR data with theoretical models to:

  • Predict electronic properties : HOMO-LUMO gaps indicate reactivity (e.g., electron-rich thiophene enhances electrophilic substitution) .
  • Validate stereoelectronic effects : Simulated IR spectra match experimental carbonyl stretching frequencies, confirming hydrogen-bonding interactions .
  • Optimize synthetic pathways : Transition-state modeling reduces trial-and-error in derivative synthesis .

Advanced: How should researchers resolve contradictions in elemental analysis data?

Discrepancies in C/H/N ratios often arise from:

  • Incomplete purification : Recrystallization in ethanol-DMF (1:1) removes unreacted intermediates .
  • Hydrate formation : Thermogravimetric analysis (TGA) detects water content, requiring drying under vacuum .
  • Stoichiometric errors : Adjust molar ratios of reactants (e.g., 1.2:1 amine:acyl chloride) to ensure complete conversion .

Advanced: What strategies optimize biological activity via structure-activity relationships (SAR)?

  • Thiophene modification : Introducing electron-withdrawing groups (e.g., -Br, -NO2_2) enhances antimicrobial activity by increasing electrophilicity .
  • Pyrazole substitution : Bulky groups (e.g., p-tolyl) improve binding to hydrophobic enzyme pockets, as shown in docking studies with cyclooxygenase-2 .
  • Triazole/thiadiazole hybrids : These moieties increase metabolic stability, as demonstrated in pharmacokinetic assays .

Advanced: How to design experiments for assessing enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., 4-methylcoumarin derivatives) .
  • Molecular docking : AutoDock Vina predicts binding poses; energy scores (< -7.0 kcal/mol) correlate with in vitro inhibition .
  • Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to validate hydrogen-bonding interactions .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Catalyst recycling : Immobilized Pd/C catalysts enable reuse in Suzuki-Miyaura couplings, reducing costs .
  • Purification bottlenecks : Flash chromatography with silica gel (60–120 mesh) achieves >95% purity at 10-g scale .

Advanced: How to address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO-PBS (5:95 v/v) for in vitro studies; particle size reduction (nanomilling) improves bioavailability .
  • Prodrug design : Esterify the acetamide group to enhance membrane permeability, with hydrolysis in vivo restoring activity .

Advanced: What are the best practices for reproducibility in synthetic protocols?

  • Detailed reaction logs : Record exact temperatures (±2°C), stirring rates, and humidity levels .
  • Batch-to-batch analysis : Compare HPLC profiles (C18 column, acetonitrile-water gradient) to identify impurities .

Advanced: How to validate target engagement in cellular models?

  • Fluorescent probes : Conjugate BODIPY tags to the acetamide group for live-cell imaging .
  • Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for MS identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

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